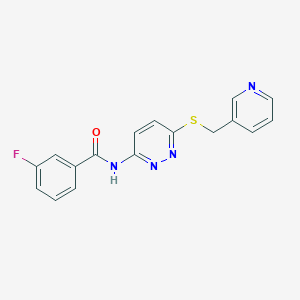

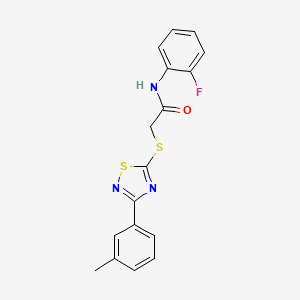

3-fluoro-N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. These reactions typically involve the use of catalysts such as magnesium oxide nanoparticles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. These compounds possess more cytotoxic activity than the reference drug (i.e., imatinib) .Scientific Research Applications

Blue Fluorescence Applications

- Blue Fluorescence in Biological and Organic Material Applications : A study by Yamaji et al. (2017) focused on the synthesis and photophysical properties of benzamides, including those with pyridine, pyridazine, and pyrazine moieties. They found that these compounds, particularly the difluoroboronated complexes of pyridazine and pyrazine moieties, exhibited blue fluorescence, which is significant for biological and organic material applications (Yamaji et al., 2017).

Imaging Applications

- Imaging Hypoxia and Tau Pathology : Ohkubo et al. (2021) described the automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3, tracers for imaging hypoxia and tau pathology respectively, using [18F]epifluorohydrin for clinical applications (Ohkubo et al., 2021).

- Peripheral Benzodiazepine Receptor Imaging : Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted compounds that showed high affinity for peripheral benzodiazepine receptors (PBRs). These compounds were evaluated for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Antibacterial Activity

- Antibacterial Pyrido Benzoxazine Derivatives : Asahina et al. (2008) synthesized novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives with potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates (Asahina et al., 2008).

Other Applications

- Medicinal Chemistry and Synthesis : Wang et al. (2009) reported on the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, significant for applications in medicinal chemistry and synthesis (Wang et al., 2009).

Mechanism of Action

While the mechanism of action of 3-fluoro-N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide is not explicitly mentioned in the retrieved papers, similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . They have also shown inhibitory activity against receptor tyrosine kinase, and anticancer activity against lung cancer .

Safety and Hazards

Future Directions

The future directions for the research on 3-fluoro-N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide and similar compounds could involve further development and evaluation of their biological activities. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . The synthesis of novel derivatives and evaluation of their pharmacokinetic profiles and biological activity could also be a part of future research .

properties

IUPAC Name |

3-fluoro-N-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4OS/c18-14-5-1-4-13(9-14)17(23)20-15-6-7-16(22-21-15)24-11-12-3-2-8-19-10-12/h1-10H,11H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLOLBWOCPOVMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(C=C2)SCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane](/img/structure/B2839884.png)

![(Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile](/img/structure/B2839887.png)

![6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2839891.png)

![N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2839892.png)

![1-(3-Methoxypropyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2839893.png)

![methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate](/img/structure/B2839900.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-benzoxazole](/img/structure/B2839906.png)